

Application Notes: Quantification of Nilotinib in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Nilotinib Hydrochloride Monohydrate
Cat. No.:	B1684430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML). Therapeutic drug monitoring of nilotinib is crucial to optimize treatment efficacy and manage toxicity. This document provides a detailed application note and protocol for the quantification of nilotinib in human plasma samples using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is sensitive, selective, reproducible, and rapid, making it suitable for pharmacokinetic studies and routine clinical practice.

Principle

The method involves the extraction of nilotinib and an internal standard (IS) from human plasma, followed by separation and quantification using reversed-phase HPLC with UV detection. Protein precipitation is the primary sample preparation technique detailed, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) discussed as alternatives.

Materials and Reagents

- Nilotinib reference standard

- Internal Standard (e.g., Rilpivirine or Dasatinib)[1]
- HPLC grade acetonitrile, methanol, and water
- Potassium dihydrogen phosphate
- Orthophosphoric acid or other suitable acid/base for pH adjustment
- Human plasma (drug-free for calibration standards and quality controls)
- 0.45 μ m membrane filters

Equipment

- HPLC system with a UV detector
- C18 analytical column (e.g., Tracer Excel 120 ODS C18, 5 μ m, 150 x 4.6 mm)[1]
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- Analytical balance
- pH meter
- Volumetric flasks and pipettes

Chromatographic Conditions

A summary of a validated HPLC method for nilotinib quantification is presented in the table below.[1][2]

Parameter	Condition
Mobile Phase	Potassium dihydrogen phosphate buffer (0.037 M, pH 5.5), Methanol, and Acetonitrile in a ratio of 45:45:10 (v/v/v)[1]
Column	Tracer Excel 120 ODS C18 (5 μ m; 150 \times 4.6 mm)[1]
Flow Rate	1.7 mL/min[1]
Injection Volume	20 μ L
Detection Wavelength	254 nm[1] or 260 nm[2]
Column Temperature	Ambient
Run Time	Approximately 10 minutes[1]

Experimental Protocols

Preparation of Solutions

Stock Solutions:

- Prepare a stock solution of nilotinib (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
- Prepare a stock solution of the internal standard (e.g., Rilpivirine at 1 mg/mL) in a similar solvent.
- Store stock solutions at -20°C or -80°C in the dark.

Working Solutions:

- On the day of analysis, prepare working solutions of nilotinib by diluting the stock solution with methanol or mobile phase to create a series of concentrations for calibration standards and quality control (QC) samples.
- Prepare a working solution of the internal standard at an appropriate concentration (e.g., 20 μ g/mL).[1]

Calibration Standards and Quality Control (QC) Samples:

- Prepare calibration standards by spiking drug-free human plasma with the nilotinib working solutions to achieve a concentration range that covers the expected therapeutic levels (e.g., 125 to 7000 ng/mL).[1]
- Prepare at least three levels of QC samples (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting nilotinib from plasma.

[Click to download full resolution via product page](#)

Protocol:

- Thaw frozen plasma samples to room temperature.
- Pipette 500 μ L of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.
- Add 75 μ L of the internal standard working solution (e.g., 20 μ g/mL Rilpivirine).[1]
- Vortex the mixture for 30 seconds.
- Add 1 mL of cold acetonitrile to precipitate the plasma proteins.
- Vortex again for 30 seconds.
- Centrifuge the tubes at a high speed (e.g., 8900 x g) for 20 minutes at room temperature to pellet the precipitated proteins.[1]
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 μ L).
- Vortex to ensure complete dissolution.
- Inject a portion of the reconstituted sample (e.g., 20 μ L) into the HPLC system.

Alternative Sample Preparation Methods

While protein precipitation is efficient, other techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can offer cleaner extracts, potentially reducing matrix effects.

Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup. A common approach involves using a hydrophilic-lipophilic balance (HLB) cartridge.

[Click to download full resolution via product page](#)

Protocol Outline:

- Conditioning: Activate the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Loading: Load the pre-treated plasma sample (e.g., plasma diluted with water and containing the internal standard) onto the cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low percentage of methanol in water) to remove interferences.
- Elution: Elute nilotinib and the internal standard with a stronger solvent (e.g., 100% methanol).
- Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.

Liquid-Liquid Extraction (LLE): LLE is another classic technique for sample cleanup. It involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.

Protocol Outline:

- Add an internal standard to the plasma sample.
- Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex to facilitate extraction and then centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube.
- Evaporate the organic solvent to dryness.
- Reconstitute the residue in the mobile phase for injection.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Parameter	Typical Acceptance Criteria	Example Data
Linearity	Correlation coefficient (r^2) > 0.99	$r^2 > 0.999$ over a range of 125-7000 ng/mL [1]
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ for LLOQ)	99.65% to 100.65% [2]
Precision	Coefficient of variation (CV) $\leq 15\%$ ($\leq 20\%$ for LLOQ)	Intraday and interday CV < 4.1% [1]
Recovery	Consistent, precise, and reproducible	Median recovery $\geq 65.1\%$ [1]
Limit of Quantification (LOQ)	The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.	125 ng/mL [1]
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected but not necessarily quantified.	90 ng/mL [1]
Selectivity/Specificity	No significant interfering peaks at the retention times of the analyte and IS.	Chromatograms of blank plasma should be free of interferences.
Stability	Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term).	Assessed by analyzing QC samples after exposure to different conditions.

Data Presentation

All quantitative data from the validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)
125	...
250	...
700	...
900	...
2000	...
3000	...
5000	...

| 7000 | ... |

Table 2: Accuracy and Precision Data

QC Level	Nominal Conc. (ng/mL)	Measured Conc. (Mean \pm SD, n=5)	Accuracy (%)	Precision (CV %)
Low	250
Medium	900

| High | 5000 | ... | ... | ... |

Table 3: Recovery Data

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	250	81.0[1]
Medium	900	74.0[1]

| High | 5000 | 65.1[1] |

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of nilotinib in human plasma. The detailed protocol for protein precipitation offers a balance of simplicity, speed, and efficiency. For applications requiring higher sensitivity or cleaner extracts, SPE or LLE should be considered. Proper method validation is essential to ensure the accuracy and reliability of the results for clinical and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dispersive micro-solid phase extraction based on two MOFs as highly effective adsorbents for analysis of nilotinib in plasma and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- To cite this document: BenchChem. [Application Notes: Quantification of Nilotinib in Human Plasma using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684430#hplc-method-for-quantification-of-nilotinib-in-plasma-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com